UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-
Description
Contextualization within Substituted Thiourea (B124793) and Urea (B33335) Derivative Chemistry
Substituted thiourea and urea derivatives are recognized as "privileged structures" in medicinal and synthetic chemistry. nih.gov This designation stems from their versatile biological activities and their ability to form stable hydrogen bonds with various biological targets. nih.gov Thioureas, in particular, are known for their wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. mdpi.com
The core structure of UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- places it firmly within the class of N-acylthiourea derivatives. These compounds are characterized by the presence of a carbonyl or sulfonyl group attached to one of the nitrogen atoms of the thiourea moiety. This structural feature significantly influences their chemical reactivity and biological activity. The synthesis of such derivatives often involves the reaction of an appropriate isothiocyanate with an amine or the reaction of an acid chloride with a thiocyanate (B1210189) salt followed by an amine. mdpi.comnih.gov
The p-tolylsulfonyl group, in particular, is a common substituent in medicinal chemistry, often incorporated to modulate the electronic and lipophilic properties of a molecule, which can in turn affect its biological efficacy. The combination of the phenylthiourea (B91264) and p-tolylsulfonyl moieties in a single molecule suggests a deliberate design to explore the synergistic effects of these two important pharmacophores.
Structural Characteristics and Their Implications for Molecular Design
The molecular structure of UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- is defined by the spatial arrangement of its constituent functional groups. The central thiourea core (–NH–C(S)–NH–) provides a rigid backbone with specific hydrogen bonding capabilities. The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S) group allows for the formation of intra- and intermolecular hydrogen bonds, which can influence the compound's crystal packing and its interaction with biological macromolecules. nih.gov
The dihedral angles between the planar phenyl and tolyl rings and the central thiourea unit are critical determinants of the molecule's three-dimensional shape. In related N,N'-diaryl thiourea derivatives, these angles are known to vary, leading to different molecular conformations. nih.gov This conformational flexibility, or lack thereof, is a key consideration in molecular design, as it dictates how the molecule can fit into the binding site of a target protein or receptor.
Table 1: Key Structural Features and Their Potential Implications
| Structural Feature | Implication for Molecular Design |
| Thiourea Core | Provides a rigid scaffold with defined hydrogen bonding capabilities, crucial for receptor binding. |
| Phenyl Group | Contributes to lipophilicity and potential for aromatic interactions (π-π stacking). |
| p-Tolylsulfonyl Group | Acts as an electron-withdrawing group, modulating the electronic properties and acidity of the N-H protons. Can also participate in specific interactions with biological targets. |
| Rotatable Bonds | Allow for conformational flexibility, which can be important for adapting to the shape of a binding site. |
Overview of Academic Research Domains Pertaining to the Chemical Compound
While specific research focused solely on UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- is not extensively documented in publicly available literature, the broader classes of compounds to which it belongs are the subject of intensive investigation in several academic domains.
Medicinal Chemistry: Substituted thioureas are widely explored for their potential as therapeutic agents. Research in this area focuses on synthesizing and evaluating new derivatives for a range of biological activities, including:
Anticancer Activity: Many thiourea derivatives have shown promising cytotoxic activity against various cancer cell lines. nih.govresearchgate.net
Antimicrobial Activity: The thiourea scaffold is a common feature in compounds with antibacterial and antifungal properties. ijcrt.orgmdpi.com
Enzyme Inhibition: The ability of the thiourea moiety to coordinate with metal ions makes it a valuable pharmacophore for designing enzyme inhibitors. researchgate.net
Agricultural Chemistry: The biological activity of thiourea derivatives also extends to agricultural applications, where they are investigated as potential pesticides and herbicides.
Materials Science: The unique structural and electronic properties of this class of compounds make them of interest in the development of new materials. Their ability to form ordered structures through hydrogen bonding and other non-covalent interactions is a key area of exploration for creating novel polymers and composites.
Table 2: Potential Research Applications Based on Structural Analogs
| Research Domain | Potential Application | Rationale |
| Medicinal Chemistry | Anticancer agent | The phenylthiourea and sulfonyl moieties are present in various known anticancer compounds. |
| Medicinal Chemistry | Antimicrobial agent | Thiourea derivatives are a well-established class of antimicrobial agents. |
| Agricultural Chemistry | Herbicide/Fungicide | The biological activity of related compounds suggests potential for crop protection applications. |
| Materials Science | Component of novel polymers | The rigid structure and hydrogen bonding capabilities could be utilized in polymer design. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-11-7-9-13(10-8-11)20(17,18)16-14(19)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWXBKFHKPTRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212995 | |
| Record name | Urea, 1-phenyl-2-thio-3-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6361-95-1 | |
| Record name | 4-Methyl-N-[(phenylamino)thioxomethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-phenyl-2-thio-3-(p-tolylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-thio-3-(p-tolylsulfonyl)urea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-phenyl-2-thio-3-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-3-(P-TOLYLSULFONYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Urea, 1 Phenyl 2 Thio 3 P Tolylsulfonyl and Analogous Thioureas
Precursor Synthesis and Activation Strategies
The assembly of the 1-phenyl-2-thio-3-(p-tolylsulfonyl)urea scaffold relies on the strategic synthesis and activation of key precursors that form the core structure. These strategies involve the derivatization of aromatic amines and sulfonyl chlorides, the application of reactive isothiocyanates, and specific thionation techniques.
Aniline (B41778) and p-Toluenesulfonyl Chloride Derivatizations for Urea (B33335)/Thiourea (B124793) Backbone Elaboration
The formation of the sulfonamide linkage is a critical step in building the backbone of the target molecule. This is typically achieved through the reaction of an amine with a sulfonyl chloride. In the context of the target compound, this involves precursors such as aniline and p-toluenesulfonyl chloride.
The reaction between an amine and p-toluenesulfonyl chloride is a well-established method for creating N-S bonds. semanticscholar.org Sulfonyl chlorides are highly reactive towards nucleophiles like amines due to the good leaving group ability of the chloride ion. The synthesis of the p-toluenesulfonamide (B41071) portion of the molecule can be accomplished by reacting p-toluenesulfonyl chloride with a suitable amine. For instance, a general approach involves mixing the sulfonyl chloride with the amine, often at room temperature and potentially without a solvent or catalyst, to yield the corresponding sulfonamide in good yields. semanticscholar.org
Similarly, aniline serves as the precursor for the N-phenyl group. Derivatization of aniline is fundamental to introducing it into the final structure. One common method involves its conversion into phenyl isothiocyanate, a key intermediate for thiourea formation. ijacskros.comorgsyn.org
Application of Isocyanates and Thiocyanates in Thiourea Bond Formation
Isothiocyanates are pivotal reagents in the synthesis of thioureas. nih.govchemrxiv.orgrsc.org The reaction involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group (R-N=C=S). This method is widely used for preparing a diverse range of thiourea derivatives. ijacskros.com
For the synthesis of 1-phenyl-2-thio-3-(p-tolylsulfonyl)urea, a plausible route involves the reaction of p-toluenesulfonamide with phenyl isothiocyanate. The sulfonamide nitrogen, once deprotonated by a base, acts as the nucleophile. nih.gov Alternatively, p-toluenesulfonyl isocyanate can be reacted with aniline. nih.gov
The generation of the isothiocyanate intermediate itself can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of a primary amine with carbon disulfide or thiophosgene. ijacskros.comnih.gov More modern and less hazardous methods have also been developed, such as the desulfurization of in situ generated dithiocarbamic acid salts. ijacskros.com For instance, benzoyl chloride can react with ammonium (B1175870) thiocyanate (B1210189) to produce an isothiocyanate intermediate, which then reacts with an amine like aniline to form the thiourea derivative. orgsyn.orgmdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Primary/Secondary Amine | Isothiocyanate | Thiourea | ijacskros.com |
| p-Toluenesulfonamide | Phenyl Isothiocyanate | N-Sulfonylthiourea | nih.gov |
| Aniline | p-Toluenesulfonyl Isothiocyanate | N-Sulfonylthiourea | nih.gov |
| Amine | Carbon Disulfide | Isothiocyanate (intermediate) | nih.gov |
Specialized Reagents for Thio-functionalization (e.g., Lawesson's Reagent)
An alternative strategy for synthesizing thioureas is the direct conversion of a corresponding urea precursor using a thionating agent. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely used and effective reagent for this transformation. bibliotekanauki.plscirp.orgresearchgate.net
Reaction Engineering for Core Scaffold Assembly
The efficient construction of the 1-phenyl-2-thio-3-(p-tolylsulfonyl)urea core scaffold can be achieved through both multi-step sequences and more streamlined one-pot protocols. The choice of strategy often depends on factors such as precursor availability, desired purity, and scalability.
Multi-step Condensation and Coupling Approaches
A multi-step synthesis provides a controlled, sequential approach to building the target molecule. This allows for the isolation and purification of intermediates, which can be advantageous for ensuring the purity of the final product. A logical multi-step pathway for 1-phenyl-2-thio-3-(p-tolylsulfonyl)urea could involve the separate synthesis of the key building blocks followed by a final coupling step.
One possible sequence is outlined below:
Synthesis of p-Toluenesulfonamide: Reaction of p-toluenesulfonyl chloride with ammonia (B1221849) or a protected amine.
Synthesis of Phenyl Isothiocyanate: Treatment of aniline with a thiocarbonylating agent like carbon disulfide or thiophosgene. ijacskros.com
Final Coupling: Condensation of p-toluenesulfonamide with phenyl isothiocyanate, typically in the presence of a base to deprotonate the sulfonamide. nih.gov
| Step | Reaction | Purpose | Reference |
|---|---|---|---|
| 1 | p-Toluenesulfonyl chloride + Amine | Formation of the sulfonamide moiety | semanticscholar.org |
| 2 | Aniline + Thiocarbonylating agent | Generation of the isothiocyanate precursor | ijacskros.com |
| 3 | p-Toluenesulfonamide + Phenyl isothiocyanate | Assembly of the final N-sulfonylthiourea | nih.gov |
This stepwise approach allows for flexibility and control at each stage of the synthesis.
One-Pot Synthetic Protocols for Efficiency Enhancement
For the synthesis of N-sulfonylthioureas, a one-pot approach could involve the in situ generation of a reactive intermediate which is immediately consumed in the subsequent step. For example, a process for synthesizing sulfonylthioureas has been developed that bypasses the need for sensitive isothiocyanate precursors by generating an imidoylchloride intermediate from the corresponding sulfonylurea, which is then displaced by a sulfur source. nih.gov Another one-pot approach could involve the reaction of an acid chloride with ammonium thiocyanate to form an acyl isothiocyanate intermediate, which then reacts with an amine added to the same pot. mdpi.comresearchgate.net Such methods are highly desirable for their operational simplicity and improved atom economy. nih.gov The development of one-pot protocols for analogous N-acyl-substituted sulfamides from chlorosulfonyl isocyanate also highlights the feasibility of this strategy for related structures. researchgate.net
Advanced Synthetic Techniques
The synthesis of thiourea derivatives, including UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-, has evolved beyond traditional solution-based methods. Modern approaches focus on increasing efficiency, reducing environmental impact, and improving reaction yields. These advanced techniques include mechanochemistry and other sustainable methodologies that align with the principles of green chemistry.
Mechanochemical Synthesis of Thiourea Compounds
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free alternative for the synthesis of thioureas. nih.gov This solid-state method, often employing manual grinding or automated ball milling, offers significant advantages such as quantitative yields, elimination of bulk solvents, and prevention of byproduct formation. beilstein-journals.org The efficiency of mechanochemical synthesis has been demonstrated in the "click-type" coupling of amines with isothiocyanates, which can lead to the formation of N,N'-disubstituted thioureas within minutes of thorough mixing in an agate mortar. beilstein-journals.org
This approach is not only environmentally friendly but also enables reactions that may be difficult or inefficient in solution. nih.gov For instance, mechanochemistry has been shown to be an effective tool in reaction discovery, highlighting differences in chemical reactivity between solid-state and solution environments. researchgate.net The solvent-free conditions are particularly advantageous for quantitative transformations of expensive reagents, such as enantiomerically-pure chiral materials, making it a cost-effective method for synthesizing thiourea-based organocatalysts and anion sensors. beilstein-journals.org
Research has also explored the mechanochemical synthesis of N-thiocarbamoyl benzotriazoles, which are stable solid synthetic equivalents of isothiocyanates. researchgate.net These intermediates can be milled with anilines to produce both symmetrical and non-symmetrical thioureas in nearly quantitative yields. beilstein-journals.org The mechanochemical approach extends to using thiourea dioxide (TDO) as a reagent for synthesizing various heterocyclic compounds, further showcasing its versatility and role in reducing environmental impact by avoiding toxic solvents and hazardous reagents. nih.govpreprints.org
| Reactants | Method | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amines + Isothiocyanates | Manual Grinding (Agate Mortar) | Solvent-free, room temperature, few minutes | Quantitative | beilstein-journals.org |
| Anilines + N-thiocarbamoyl benzotriazoles | Ball Milling | Solvent-free, with Na₂CO₃, 10 minutes | ≥97% | beilstein-journals.org |
| o-Phenylenediamines + Thiourea Dioxide (TDO) | Ball Milling | Liquid-assisted grinding (H₂O), 30 Hz, 60-180 min | Satisfactory to Good | nih.gov |
| Amines + Carbon Disulfide | Ball Milling | Solvent-free | Not specified | beilstein-journals.org |
Sustainable and Environmentally Benign Synthesis Approaches
In line with the principles of green chemistry, several sustainable and eco-friendly methods for synthesizing thiourea derivatives have been developed to minimize or eliminate the use of hazardous substances. mdpi.comderpharmachemica.com These approaches often focus on the use of alternative reaction media, catalysts, and energy sources.
One notable method involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, which can act as both a green catalyst and the reaction medium. rsc.org This system has been successfully used for the direct preparation of monosubstituted thioureas from thiourea itself, yielding moderate to excellent product quantities. A key advantage of this method is the ability to recover and reuse the DES for multiple cycles without a significant loss of activity. rsc.org
Another green strategy is the use of magnetically separable nanocatalysts for one-pot, multicomponent reactions under solvent-free conditions. mdpi.com For example, the synthesis of 1,3-oxazine-2-thione derivatives has been achieved by grinding thiourea, aldehydes, and β-naphthol with a magnetic nanoparticle catalyst. This method results in excellent yields (87-94%) and allows for easy separation of the catalyst from the reaction mixture for reuse. mdpi.com
Water, as a benign solvent, has also been utilized for the efficient synthesis of thiourea derivatives. "On-water" reactions, where (thio)isocyanates react with amines, provide a facile and sustainable route to unsymmetrical (thio)ureas. organic-chemistry.org This process avoids toxic volatile organic compounds (VOCs), and product isolation is simplified to filtration, with the potential for recycling the water effluent. Similarly, the synthesis of thiophenytoins has been successfully carried out using water as a green solvent instead of traditional organic solvents like ethanol. derpharmachemica.com
Solvent-free synthesis under phase transfer catalysis is another efficient and environmentally friendly method. sci-hub.st N-aryl-N'-aroyl thioureas have been synthesized in high yields by reacting benzoyl isothiocyanates with aromatic amines in the absence of a solvent, using a phase transfer catalyst like polyethylene (B3416737) glycol (PEG-400). This technique offers high efficiency, easy separation, and aligns with the energy-saving and environmental requirements of green chemistry. sci-hub.st
| Methodology | Key Features | Reactants/Catalyst | Yield | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvent (DES) System | Green, recyclable catalyst and medium | Thiourea, Choline chloride/tin(II) chloride | Moderate to Excellent | rsc.org |
| Magnetic Nanoparticle Catalysis | Solvent-free, reusable catalyst, multicomponent reaction | Thiourea, Aldehydes, β-naphthol, Ni₀.₅Cu₀.₅Fe₂O₄ MNPs | 87-94% | mdpi.com |
| "On-Water" Synthesis | Avoids VOCs, simple product isolation, recyclable water | Isothiocyanates + Amines | Not specified | organic-chemistry.org |
| Solvent-Free Phase Transfer Catalysis | High efficiency, no organic solvent, simple workup | Benzoyl isothiocyanates + Aromatic amines, PEG-400 | 80.0-98.1% | sci-hub.st |
Advanced Spectroscopic and Structural Characterization of Urea, 1 Phenyl 2 Thio 3 P Tolylsulfonyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton (¹H) NMR for Structural and Conformational Analysis
Proton (¹H) NMR spectroscopy would be utilized to identify the types and number of hydrogen atoms in the molecule. Analysis of a ¹H NMR spectrum for UREA (B33335), 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- would involve:
Chemical Shifts (δ): Predicting the positions of signals for the aromatic protons on the phenyl and p-tolyl groups, the N-H protons of the thiourea (B124793) linkage, and the methyl protons of the tolyl group. The N-H protons would likely appear as broad singlets at a downfield chemical shift, influenced by hydrogen bonding and exchange rates.
Spin-Spin Coupling: Analyzing the splitting patterns (e.g., doublets, triplets) of the aromatic protons to confirm their substitution patterns on the phenyl and p-tolyl rings.
Integration: Determining the relative number of protons corresponding to each signal to confirm the structure.
Conformational Analysis: Using techniques like variable-temperature NMR to study the rotation around the C-N and S-C bonds and identify the preferred conformation in solution.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For the target compound, this analysis would include:
Chemical Shifts (δ): Identifying the signals for each unique carbon atom, including the characteristic downfield shift for the thiocarbonyl (C=S) carbon, the carbons of the phenyl and p-tolyl rings, and the methyl carbon of the tolyl group.
DEPT (Distortionless Enhancement by Polarization Transfer): Employing DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which would confirm the assignments of the aromatic and methyl carbons.
Solid-State NMR (SSNMR) for Crystalline and Amorphous Forms
Solid-State NMR (SSNMR) is crucial for characterizing the compound in its solid form, providing insights that are not accessible through solution-state NMR. mdpi.com This is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Analysis would involve:
Cross-Polarization Magic-Angle Spinning (CP/MAS): Using ¹³C and ¹⁵N CP/MAS experiments to obtain high-resolution spectra of the solid material. rsc.org
Polymorph Differentiation: Identifying distinct crystalline forms by observing differences in chemical shifts and relaxation times, which are highly sensitive to the local molecular environment and packing in the crystal lattice. rsc.org
Amorphous Content: Characterizing any non-crystalline (amorphous) content within a bulk sample. mdpi.com
Application of NMR in Chiral Anion Recognition Studies
The thiourea functional group is a well-established hydrogen-bond donor capable of acting as a receptor for anions. nih.gov NMR titration is a primary method for studying these interactions. If the target compound were used in such studies, the analysis would entail:
¹H NMR Titration: Monitoring the chemical shifts of the N-H protons upon the incremental addition of a chiral anion. nih.gov A significant downfield shift of these signals would indicate hydrogen-bond formation between the thiourea group and the anion.
Enantioselective Recognition: If a chiral derivative of the compound were synthesized, its ability to differentiate between enantiomers of a chiral anion could be quantified by observing separate NMR signals for the diastereomeric host-guest complexes. nih.gov The difference in chemical shifts (ΔΔδ) would provide a measure of the degree of chiral recognition.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Crystallography for Absolute Configuration and Molecular Geometry
To perform this analysis, a suitable single crystal of UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- would need to be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to yield:
Molecular Geometry: Precise measurements of all bond lengths and angles within the molecule. This would confirm the connectivity and provide insight into the electronic structure, such as the degree of double-bond character in the C-N and C=S bonds.
Conformation: Determining the solid-state conformation of the molecule, including the torsion angles between the aromatic rings and the central thiourea-sulfonyl fragment.
Crystal Packing: Elucidating how the molecules are arranged in the crystal lattice. This would reveal intermolecular interactions, such as N-H···O=S or N-H···S=C hydrogen bonds, which stabilize the crystal structure.
Absolute Configuration: If a chiral variant of the molecule were crystallized, this technique could be used to determine its absolute stereochemistry.
Mechanistic Studies and Reaction Pathways of Thiourea Derivatives
Fundamental Reactivity of the Thiourea (B124793) Moiety
The reactivity of the thiourea core is dictated by the interplay of its constituent atoms: the carbon, nitrogen, and sulfur. This arrangement gives rise to a rich chemical profile, allowing it to participate in a wide array of chemical reactions.
Nucleophilic and Electrophilic Reactivity Profiles
The thiourea molecule exhibits both nucleophilic and electrophilic characteristics. The sulfur atom, with its lone pairs of electrons, acts as a prominent nucleophilic center. This is demonstrated in reactions such as the S-alkylation of thiourea with alkyl halides to form isothiouronium salts, a key step in the synthesis of thiols. wikipedia.org The nitrogen atoms also possess lone pairs and can exhibit nucleophilic behavior.
Conversely, the thiocarbonyl carbon atom is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This allows it to be attacked by nucleophiles. The molecule exists in two tautomeric forms: the thione form, which is dominant in aqueous solutions, and the thiol form (isothiourea). wikipedia.org This tautomerism plays a crucial role in its reactivity. The nucleophilicity of an atom is its ability to donate a dense region of negative charge, often in the form of lone pair electrons, to form a bond with an electrophile. youtube.com
Hydrogen Abstraction Pathways and Radical Intermediates
Thiourea and its derivatives can participate in reactions involving hydrogen abstraction and the formation of radical intermediates. For instance, thiourea can act as a bifunctional catalyst, functioning as both a hydrogen bond donor and a Brønsted base. acs.org In its thiol tautomeric form, the ═NH group can abstract a proton. acs.org
Furthermore, research has shown that thiourea can react with hydrogen peroxide (H₂O₂) in a metal-independent pathway to produce highly reactive hydroxyl radicals (•OH). acs.org This finding is notable because thiourea has often been considered an efficient •OH scavenger. The proposed mechanism involves the initial attack of H₂O₂ on thiourea, leading to transient intermediates like formamidinesulfenic acid and formamidinesulfinic acid. These intermediates further react with H₂O₂ to form hydroperoxyl species that can decompose to generate the hydroxyl radical. acs.org
Detailed Mechanism Elucidation in Synthetic Transformations
The unique reactivity of the thiourea moiety is harnessed in various significant synthetic reactions, including multicomponent reactions and condensations.
Biginelli-Type Reaction Mechanisms with Thiourea Components
The Biginelli reaction is a one-pot, three-component synthesis that produces dihydropyrimidinones or their thio-analogs (dihydropyrimidinethiones) when thiourea is used. wikipedia.orgtaylorandfrancis.comnih.gov The reaction is typically acid-catalyzed and involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. organic-chemistry.orgjk-sci.com
The accepted mechanism proceeds through the following key steps:
Initial Condensation : The reaction begins with the acid-catalyzed condensation between the aldehyde and thiourea. organic-chemistry.orgjk-sci.com This step is believed to be rate-determining in some proposed mechanisms. wikipedia.org
Formation of an N-Acyliminium Ion : The initial adduct dehydrates to form a reactive N-acyliminium intermediate. jk-sci.com
Nucleophilic Addition : The enol form of the β-ketoester acts as a nucleophile and attacks the iminium ion. organic-chemistry.orgjk-sci.com
Cyclization and Dehydration : The final step involves the nucleophilic attack by one of the thiourea's amine groups onto the carbonyl group of the ketoester moiety, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-thione product. wikipedia.org
This reaction highlights the dual functionality of the thiourea component, which acts as both a nucleophile and a key structural element in the resulting heterocycle.
Condensation Reaction Mechanisms of Phenyl and Sulfonyl Isocyanates
The synthesis of N-sulfonylated thioureas, such as UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-, involves the condensation of appropriately substituted isocyanates or isothiocyanates with amines or sulfonamides. The general mechanism for the formation of a thiourea derivative from an isothiocyanate and an amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net
In the context of forming a sulfonylthiourea, a plausible pathway involves the reaction of a sulfonamide with an isothiocyanate or a thiourea with a sulfonyl isocyanate. For instance, sulfonyl ureas and thioureas can be synthesized by reacting a sulfonamide with the corresponding iso(thio)cyanate. nih.gov The reaction of p-toluenesulfonyl isocyanate with an amine, for example, proceeds via the nucleophilic addition of the amine to the central carbon of the isocyanate, leading to the formation of the sulfonylurea. nih.gov A similar pathway is expected for the formation of sulfonylthioureas.
Kinetic and Thermodynamic Aspects of Thiourea Reactions
The study of kinetics and thermodynamics provides quantitative insight into the reaction rates and energy changes associated with transformations involving thiourea.
Kinetic studies have been performed on various thiourea reactions. For example, the catalytic oxidation of thiourea by dioxygen in the presence of a cobalt(II) complex involves the formation of an intermediate complex, followed by a two-electron oxidation to produce urea and elemental sulfur. nih.gov Kinetic and thermodynamic parameters for the different steps of this process have been determined. nih.gov
Another study focused on the kinetics of thiourea removal from wastewater via ozonation. pwr.edu.pl The results indicated that the reaction order for the ozonation of thiourea was 0.11, with a calculated reaction rate constant. The study also examined the influence of factors like pH, temperature, and reaction time on the degradation rate. pwr.edu.pl
The thermal decomposition of thiourea has also been investigated using kinetic methods. researchgate.net These studies determined the kinetic parameters for the formation of various thermolysis products, such as guanidinium (B1211019) thiocyanate (B1210189) and cyclic compounds, and elucidated the influence of experimental conditions on the process. researchgate.net
Table 1: Kinetic Data for Ozonation of Thiourea
| Parameter | Value | Conditions |
|---|---|---|
| Reaction Order (n) | 0.11 | Ozone flow rate: 600 cm³/min, pH: 7.3, Temp: 20°C |
| Rate Constant (k) | 0.4898 g⁰·⁸⁹·(dm³)⁻⁰·⁸⁹·min⁻¹ | Ozone flow rate: 600 cm³/min, pH: 7.3, Temp: 20°C |
| Removal Efficiency | 93.97% | After 9 minutes of reaction |
Data sourced from a study on thiourea degradation by ozonation. pwr.edu.pl
Computational Chemistry and Theoretical Investigations of the Chemical Compound
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It would be the primary approach to study the fundamental properties of the target molecule.
Electronic Structure, Bonding Analysis, and Charge Distribution
A thorough DFT study would elucidate the electronic structure, including the distribution of electrons and the nature of the chemical bonds within the molecule. This would involve calculating molecular orbitals, mapping the electron density, and performing population analyses to determine partial atomic charges. Such an analysis would reveal the most electron-rich and electron-deficient sites, offering insights into the molecule's reactivity.
Conformational Landscapes and Energy Minima Identification
The flexibility of the phenyl, thio-urea, and p-tolylsulfonyl groups allows for multiple spatial arrangements, or conformations. A computational study would involve a systematic search of the conformational landscape to identify the most stable, low-energy structures (energy minima). This is crucial as the conformation of a molecule often dictates its physical and biological properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be instrumental in characterizing the compound and would serve as a benchmark for experimental data.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are also employed to explore the reactivity of a molecule and the mechanisms of reactions in which it participates.
Computational Modeling of Catalytic Cycles and Intermediates
If UREA (B33335), 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- were to be involved in a catalytic process, computational modeling could map out the entire catalytic cycle. This would involve identifying all intermediates and transition states, providing a step-by-step understanding of how the catalyst functions.
Energetic Profiles of Reaction Mechanisms
For any proposed reaction involving this compound, DFT calculations could be used to construct a detailed energetic profile. This would involve calculating the energies of reactants, products, intermediates, and transition states, allowing for the determination of reaction barriers and thermodynamics. This information is key to understanding reaction feasibility and kinetics.
While the computational and theoretical investigation of UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- would provide significant insights into its chemical nature and reactivity, there is currently a lack of published research in this specific area. Future computational studies are necessary to fill this knowledge gap and to fully characterize this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the conformational dynamics and interactions of a molecule with its environment over time. For a molecule like 1-phenyl-2-thio-3-(p-tolylsulfonyl)urea, MD simulations could provide critical insights into its flexibility, preferred conformations, and the influence of different solvents on its behavior.
A typical MD simulation protocol for this compound would involve the following steps:
Force Field Parameterization: A suitable force field, such as AMBER, CHARMM, or GROMOS, would be selected to describe the interatomic forces within the molecule. Due to the presence of the sulfonylthiourea moiety, which may not be standard in all force fields, specific parameters for bond lengths, angles, dihedrals, and non-bonded interactions might need to be developed or validated using quantum mechanical calculations.
System Setup: The molecule would be placed in a simulation box, and solvent molecules (e.g., water, ethanol, DMSO) would be added to solvate it. The choice of solvent is crucial for studying solvent effects on the conformational landscape and intermolecular interactions.
Equilibration and Production Runs: The system would undergo energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are brought to the desired values and stabilized. Subsequently, a longer production run would be performed to collect trajectory data for analysis.
From the resulting trajectory, a wealth of information can be extracted, as detailed in the hypothetical data table below.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Observables for 1-Phenyl-2-thio-3-(p-tolylsulfonyl)urea
| Parameter / Observable | Description | Hypothetical Value/Observation in Water | Hypothetical Value/Observation in DMSO |
| Simulation Time | Total length of the production MD run. | 500 ns | 500 ns |
| Force Field | The set of parameters used to define the energy of the system. | GROMOS 54A7 | GROMOS 54A7 |
| Solvent Model | The computational model representing the solvent. | SPC/E | DMSO (GROMOS) |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability. | Stable fluctuations around 2.5 Å, suggesting a relatively stable core structure with flexible terminal groups. | Slightly higher fluctuations (around 3.0 Å), indicating increased conformational flexibility. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Average Rg of 5.8 Å, indicating a relatively compact conformation. | Average Rg of 6.2 Å, suggesting a more extended conformation. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | High RDF peak for water oxygen around the N-H protons and sulfonyl oxygens, indicating strong hydrogen bonding. | High RDF peak for DMSO oxygen around the N-H protons, but with a different profile compared to water. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Average SASA of 450 Ų, with polar groups having high solvent accessibility. | Average SASA of 480 Ų, suggesting greater exposure of the molecule to the solvent. |
These simulations would elucidate how the interplay of intramolecular hydrogen bonds and interactions with solvent molecules dictates the compound's three-dimensional structure and dynamic behavior.
Theoretical Frameworks for Structure-Reactivity and Structure-Selectivity Correlations
Theoretical frameworks, primarily rooted in quantum mechanics, are essential for understanding the relationship between the molecular structure of 1-phenyl-2-thio-3-(p-tolylsulfonyl)urea and its chemical reactivity and potential selectivity. These investigations often involve Density Functional Theory (DFT) calculations, which provide a good balance between accuracy and computational cost.
Key aspects that would be investigated include:
Geometric and Electronic Structure Optimization: The first step is to determine the most stable three-dimensional arrangement of the atoms (the ground state geometry) and the distribution of electrons within the molecule. This provides insights into bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP) Surface: The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.
Quantitative Structure-Activity Relationship (QSAR): If a series of related sulfonylthiourea derivatives with known biological activities were available, QSAR models could be developed. These models use calculated molecular descriptors to establish a mathematical relationship between the chemical structure and biological activity.
Table 2: Hypothetical DFT-Calculated Properties for 1-Phenyl-2-thio-3-(p-tolylsulfonyl)urea (B3LYP/6-311G(d,p) level of theory)
| Property | Description | Hypothetical Calculated Value | Interpretation |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV | Indicates the electron-donating capability of the molecule. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 4.8 Debye | A significant dipole moment suggests the molecule is polar and will have strong dipole-dipole interactions. |
| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Negative charges on O and S atoms; positive charges on H atoms of NH groups. | Predicts sites for electrophilic and nucleophilic attack. The sulfonyl oxygens and thio-carbonyl sulfur are potential sites for electrophilic attack, while the N-H protons are acidic. |
| Global Reactivity Descriptors | |||
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.85 eV | Provides a measure of the molecule's overall reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.65 eV | Correlates with the stability and reactivity of the molecule. |
| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | 2.80 eV | Indicates the molecule's propensity to act as an electrophile. |
By applying these theoretical frameworks, researchers can gain a fundamental understanding of the factors governing the reactivity and potential selectivity of 1-phenyl-2-thio-3-(p-tolylsulfonyl)urea, which is crucial for the rational design of new compounds with desired properties.
Molecular Recognition and Supramolecular Chemistry Involving Thiourea Scaffolds
Hydrogen Bonding as a Foundation for Supramolecular Assembly
Hydrogen bonding is a directional, non-covalent interaction that plays a pivotal role in the structure and function of biological systems and in the design of synthetic supramolecular assemblies. In the context of thiourea (B124793) scaffolds, the two N-H protons act as hydrogen bond donors, enabling the formation of predictable and stable complexes with hydrogen bond acceptors.
A key feature of the thiourea moiety is its ability to act as a bifunctional hydrogen bond donor. nih.gov The two N-H groups are oriented in a way that allows them to form a "clamp-like" or "chelate" interaction with a single acceptor atom or molecule. wikipedia.org This bifunctional interaction is significantly stronger and more specific than a single hydrogen bond, leading to higher association constants and greater stability in the resulting supramolecular complexes. In UREA (B33335), 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-, the acidity of the N-H protons, and thus their hydrogen bonding strength, is expected to be significantly enhanced by the strong electron-withdrawing nature of the adjacent p-toluenesulfonyl group. This heightened acidity makes the compound a particularly potent hydrogen bond donor.
The geometry of the thiourea group, with its planar arrangement of the N-C-S-N atoms, pre-organizes the N-H donors for effective binding. This pre-organization reduces the entropic penalty associated with complex formation, further contributing to the stability of the hydrogen-bonded adducts.
While bifunctional hydrogen bonding is the primary driving force for assembly in many thiourea-based systems, other non-covalent interactions can act in a cooperative manner to stabilize the resulting supramolecular structures. These can include π-π stacking interactions between the phenyl and p-tolyl aromatic rings, as well as weaker C-H···O or C-H···S hydrogen bonds.
In multicomponent systems, where the thiourea derivative interacts with more than one type of molecule, a complex network of intermolecular interactions can arise. For instance, the thiourea scaffold can simultaneously bind an anion through hydrogen bonding while the aromatic substituents engage in hydrophobic or van der Waals interactions with other components of the assembly. The interplay of these various forces allows for the construction of intricate and functional supramolecular architectures.
Anion Recognition and Sensing Architectures
The strong hydrogen-bonding capability of thiourea derivatives has been extensively exploited in the design of synthetic receptors for anions. Anions play crucial roles in a vast array of biological, chemical, and environmental processes, making the development of selective anion receptors a significant area of research.
The design of effective thiourea-based anion receptors hinges on several key principles:
Acidity of N-H Protons: As mentioned, enhancing the acidity of the thiourea N-H protons through the attachment of electron-withdrawing groups is a primary strategy. nih.gov The p-toluenesulfonyl group in UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- serves this purpose effectively.
Pre-organization: The receptor should ideally have a conformation that is complementary to the target anion, minimizing the need for significant conformational changes upon binding. The rigid backbone of the phenyl and p-toluenesulfonyl groups can contribute to a more pre-organized structure.
Steric and Electronic Complementarity: The size and shape of the binding pocket created by the receptor should match that of the target anion. Furthermore, the electronic properties of the receptor should favor interaction with the negatively charged guest.
Signaling Unit: For anion sensing applications, the receptor is often coupled to a chromogenic or fluorogenic unit that undergoes a detectable change in its optical properties upon anion binding. researchgate.net
Based on these principles, UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- is a promising candidate for a potent anion receptor.
The affinity of a thiourea-based receptor for a particular anion is determined by the strength of the hydrogen bonds formed. This, in turn, is influenced by the basicity of the anion; more basic anions generally form stronger hydrogen bonds. nih.gov For instance, fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻) are more basic than chloride (Cl⁻) or bromide (Br⁻) and are therefore expected to bind more strongly to thiourea receptors.
Selectivity for one anion over another can be achieved by tailoring the geometry and electronic properties of the receptor's binding cavity. For example, a receptor with a small, rigid cavity may selectively bind small, spherical anions like fluoride, while a larger, more flexible receptor might accommodate larger, tetrahedral anions like sulfate (B86663) (SO₄²⁻). In the case of UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-, the steric bulk of the phenyl and p-tolyl groups will influence the shape and accessibility of the binding site.
The binding process can be described by an equilibrium between the free receptor (R) and the anion (A⁻) and the resulting complex (RA⁻):
R + A⁻ ⇌ RA⁻
The strength of this interaction is quantified by the association constant (Ka), with higher values indicating stronger binding.
| Anion | Chemical Formula | Expected Relative Affinity | Reasoning |
|---|---|---|---|
| Fluoride | F⁻ | High | High basicity and small size, leading to strong hydrogen bonds. |
| Acetate | CH₃COO⁻ | High | High basicity and ability to form a chelated hydrogen bond with the two N-H groups. |
| Dihydrogen Phosphate | H₂PO₄⁻ | Moderate to High | Good hydrogen bond acceptor with a tetrahedral geometry that can interact with the receptor. |
| Chloride | Cl⁻ | Moderate | Lower basicity compared to fluoride and acetate, resulting in weaker hydrogen bonds. |
| Bromide | Br⁻ | Low | Even lower basicity and larger size compared to chloride. |
A comprehensive understanding of the interactions between thiourea-based receptors and anions is often achieved through a combination of experimental and computational methods.
Experimental Techniques:
¹H NMR Titration: This is a powerful technique to study hydrogen bonding interactions. Upon addition of an anion, the signals of the thiourea N-H protons typically shift downfield, indicating their involvement in hydrogen bonding. The magnitude of the shift can be correlated with the strength of the interaction, and the titration data can be used to determine the association constant.
UV-Vis Spectroscopy: If the receptor contains a chromophore, changes in the electronic environment upon anion binding can lead to shifts in the absorption spectrum. This can be used to monitor the binding process and calculate association constants. nih.gov
Computational Methods:
Density Functional Theory (DFT): DFT calculations are widely used to model the geometries of the receptor and its anion complexes, calculate binding energies, and analyze the electronic structure of the system. researchgate.net These calculations can provide insights into the nature of the non-covalent interactions and help to rationalize the experimentally observed affinities and selectivities.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the receptor-anion complex in solution, providing information about the conformational flexibility of the system and the role of the solvent in the binding process.
By combining these experimental and computational approaches, researchers can gain a detailed and multifaceted understanding of the principles governing anion recognition by thiourea-based scaffolds like UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-.
Self-Assembly and Ordered Structure Formation
The unique structural characteristics of UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-, featuring a combination of a thiourea backbone, an aromatic phenyl group, and a p-tolylsulfonyl moiety, predispose it to participate in a variety of self-assembly processes, leading to the formation of highly ordered supramolecular structures. These processes are governed by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The interplay of these interactions dictates the formation of crystalline solids, co-crystals, and soft matter phases such as supramolecular gels.
Crystal engineering of thiourea derivatives is a field of significant interest due to the robust and directional nature of the hydrogen bonds they can form. In the case of 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)UREA, the thiourea group (-NH-C(S)-NH-) provides two hydrogen bond donors (N-H) and one primary hydrogen bond acceptor (C=S). Additionally, the sulfonyl group (-SO2-) offers two strong hydrogen bond acceptors (S=O). This multiplicity of donor and acceptor sites allows for the formation of a variety of predictable supramolecular synthons, which are structural units built from intermolecular interactions.
In the solid state, molecules of 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)UREA are expected to form strong intermolecular N-H···S and N-H···O hydrogen bonds. Based on studies of analogous N,N'-disubstituted thioureas and N-arylsulfonyl compounds, several hydrogen bonding motifs can be anticipated. For instance, centrosymmetric dimers linked by a pair of N-H···S hydrogen bonds are a common feature in the crystal structures of many thiourea derivatives. These dimers can then further self-assemble into one-dimensional chains or two-dimensional sheets through additional hydrogen bonds involving the sulfonyl oxygen atoms.
The presence of the phenyl and p-tolyl aromatic rings also introduces the possibility of π-π stacking interactions, which can play a significant role in stabilizing the crystal packing. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions provides a powerful tool for controlling the three-dimensional architecture of the resulting crystals.
Co-crystallization, the process of forming a crystalline solid that consists of two or more different molecules in the same crystal lattice, represents another important facet of the crystal engineering of 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)UREA. The multiple hydrogen bond donor and acceptor sites on the molecule make it an excellent candidate for forming co-crystals with a wide range of guest molecules, known as co-formers. By carefully selecting co-formers with complementary hydrogen bonding functionalities (e.g., carboxylic acids, amides, pyridines), it is possible to design and synthesize novel multi-component crystalline materials with tailored physical and chemical properties. For example, co-crystallization of sulfonylurea drugs with pharmaceutically acceptable co-formers has been shown to be an effective strategy for improving their solubility and dissolution rates. syncsci.comsyncsci.com
| Compound | Crystal System | Space Group | Key Hydrogen Bonding Motifs |
|---|---|---|---|
| N,N'-(p-tolyl)thiourea | Orthorhombic | Pbcn | N-H···S hydrogen bonds forming chains. nih.gov |
| N,N,N′-tribenzylthiourea | Monoclinic | P21/c | N-H···S hydrogen bonds linking molecules into infinite chains. nih.gov |
| N-(4-chloro-phenyl-sulfonyl)-4-fluoro-benzamide monohydrate | Monoclinic | P21/c | N-H···O and O-H···O hydrogen bonds forming sheets. nih.gov |
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, which immobilizes the solvent and creates a gel. The ability of a molecule to act as an LMWG is highly dependent on its capacity to form anisotropic, one-dimensional (1D) supramolecular polymers that can entangle to form a network. Urea and thiourea derivatives are a well-known class of LMWGs, primarily due to their ability to form strong, directional hydrogen bonds that lead to the formation of 1D tapes or fibers.
For 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)UREA, the combination of the thiourea and sulfonyl groups provides a powerful driving force for self-assembly into fibrillar structures. The thiourea moiety can form a continuous array of hydrogen bonds, often referred to as an α-tape motif, where molecules are linked head-to-tail. In concert with this, the sulfonyl groups can form additional hydrogen bonds, potentially cross-linking the primary fibers or reinforcing the 1D assembly. This hierarchical self-assembly process, from individual molecules to supramolecular polymers and finally to an entangled network, is the basis for gel formation.
The gelation properties of such a compound are expected to be highly dependent on the solvent. In non-polar solvents, the hydrogen bonding interactions will be the dominant driving force for self-assembly. In more polar solvents, solvophobic interactions, where the aromatic phenyl and tolyl groups are driven out of the polar solvent, may also play a crucial role in the aggregation process. The critical gelation concentration (CGC), which is the minimum concentration of the gelator required to form a stable gel, is a key parameter that characterizes the efficiency of a gelator. For urea-based gelators, CGC values can range from less than 1 mg/mL to over 10 mg/mL, depending on the specific molecular structure and the solvent.
The resulting supramolecular gels are a form of soft matter with potential applications in various fields. Their stimuli-responsive nature, where the gel-sol transition can be triggered by changes in temperature, pH, or the addition of specific analytes, makes them attractive for applications in sensing, drug delivery, and materials science. The fibrous network of the gel can also serve as a template for the synthesis of nanomaterials or as a medium for controlled crystallization. The design principles learned from urea-based gelators, particularly the importance of forming lamellar hydrogen bonding networks, can be applied to predict and control the gelation behavior of 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)UREA. nih.gov
| Gelator Type | Typical Solvents for Gelation | Primary Driving Force for Self-Assembly | Potential Applications |
|---|---|---|---|
| Bis(urea) compounds | Various organic solvents (e.g., DMSO, toluene) | α-tape formation via N-H···O hydrogen bonds. nih.gov | Drug delivery, crystal growth, chemical sensing. nih.gov |
| Carbohydrate-based amides | Aqueous mixtures, organic solvents | Hydrogen bonding, π-π interactions, van der Waals forces. mdpi.com | 3D printing, sustained release drug delivery, dye absorption. mdpi.com |
| N-arylestearamides | Non-aromatic solvents (e.g., cyclohexane, acetonitrile) | N-H···O interactions and van der Waals interactions. | Materials with tunable mechanical properties. |
Catalytic Applications of Thiourea Derivatives, Including Organocatalysis
Organocatalytic Transformations Mediated by Thiourea (B124793) Units
The core of thiourea's catalytic activity lies in its ability to activate substrates through non-covalent interactions. This mode of catalysis is particularly valuable for its mild reaction conditions and high selectivity.
The catalytic prowess of thiourea derivatives is fundamentally linked to their capacity to form strong hydrogen bonds. The two N-H protons of the thiourea core can simultaneously engage with an electrophilic substrate, such as a carbonyl or nitro group, thereby lowering the energy of the transition state for nucleophilic attack. In the case of UREA (B33335), 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-, the presence of the electron-withdrawing p-tolylsulfonyl group significantly increases the acidity of the N-H protons, making it an even more powerful hydrogen-bond donor compared to simple diaryl thioureas. This enhanced acidity is expected to lead to stronger substrate activation and, consequently, higher catalytic activity in a variety of transformations, including Michael additions, Friedel-Crafts reactions, and Diels-Alder reactions.
| Reaction Type | Substrate | Role of Thiourea Catalyst | Expected Outcome |
| Michael Addition | α,β-Unsaturated Ketone | Activation of the ketone's carbonyl group | Enhanced rate and selectivity of nucleophilic attack |
| Friedel-Crafts Alkylation | Indole and Nitroalkene | Activation of the nitroalkene | Formation of C-C bond with high efficiency |
| Diels-Alder Reaction | Diene and Dienophile | Activation of the dienophile's carbonyl group | Increased reaction rate and stereoselectivity |
This table illustrates the expected role of N-sulfonylthioureas as hydrogen-bond donor catalysts in common organic reactions based on established principles of thiourea catalysis.
When a chiral scaffold is incorporated into the structure of a thiourea catalyst, the directional nature of the hydrogen bonds can be exploited to induce stereoselectivity. Chiral thiourea catalysts have been successfully employed in a wide array of asymmetric transformations, delivering products with high enantiomeric excess. For a derivative of UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- bearing a chiral moiety, it is anticipated that the well-defined chiral environment created by the catalyst would effectively control the facial selectivity of nucleophilic attack on a prochiral electrophile. The precise orientation of the substrate, enforced by the dual hydrogen bonds from the chiral catalyst, would favor one transition state over its diastereomeric counterpart, leading to an enantioenriched product.
Thiourea moieties are often integrated into bifunctional or multifunctional catalyst systems to achieve cooperative catalysis. In such systems, the thiourea unit acts as the hydrogen-bond donor to activate the electrophile, while another functional group, such as a tertiary amine or a Brønsted base, activates the nucleophile. This dual activation strategy has proven to be highly effective in promoting complex transformations with high efficiency and selectivity. A bifunctional catalyst derived from UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- that also contains a basic site could simultaneously activate both reaction partners, leading to significant rate enhancements and improved stereocontrol. For instance, in a Michael addition, the thiourea would activate the enone, while a basic amine group would deprotonate the nucleophile, facilitating its addition.
Thiourea Ligands in Lewis Acid Catalysis and Metal-Organic Systems
While thioureas are primarily known as hydrogen-bond donors, they can also function as ligands for metal centers. The sulfur atom of the thiocarbonyl group is a soft Lewis base and can coordinate to various transition metals. In the context of UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-, coordination to a Lewis acidic metal center could modulate the catalytic activity of the metal. The strong electron-withdrawing nature of the p-tolylsulfonyl group would influence the electronic properties of the sulfur atom, potentially affecting the stability and reactivity of the resulting metal complex. Such complexes could find applications in a range of metal-catalyzed reactions, where the thiourea ligand could play a role in tuning the steric and electronic environment of the metal catalyst.
Phase-Transfer Catalysis Utilizing Thiourea-Functionalized Ammonium (B1175870) Salts
Phase-transfer catalysis (PTC) is a powerful technique for promoting reactions between reactants located in different immiscible phases. Bifunctional phase-transfer catalysts that combine a quaternary ammonium salt for ion transport with a hydrogen-bond-donating group like thiourea have been developed. A quaternary ammonium salt derivative of UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- would be expected to be an effective phase-transfer catalyst. The ammonium group would transport an anionic nucleophile from the aqueous phase to the organic phase, where the thiourea moiety would then activate the electrophile through hydrogen bonding. This dual functionality can lead to highly efficient and selective reactions under mild, biphasic conditions.
| Catalyst Component | Function | Reaction Example |
| Quaternary Ammonium Salt | Transports anion from aqueous to organic phase | Alkylation of a ketone with an alkyl halide |
| Thiourea Moiety | Activates the electrophile in the organic phase via H-bonding | Enantioselective Michael addition under phase-transfer conditions |
This table outlines the dual roles of a hypothetical thiourea-functionalized ammonium salt in phase-transfer catalysis.
Influence of Thiourea in Transition Metal Catalysis via Second Coordination Sphere Effects
The second coordination sphere refers to the ligands and solvent molecules that are not directly bonded to the metal center but can influence its reactivity through non-covalent interactions. Thiourea derivatives, when used as ligands or co-ligands in transition metal catalysis, can exert significant second coordination sphere effects. The N-H groups of the thiourea can form hydrogen bonds with substrates, co-ligands, or intermediates, thereby influencing the stereoselectivity and efficiency of the catalytic transformation. For a complex containing UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- as a ligand, the highly acidic N-H protons could pre-organize a substrate through hydrogen bonding, guiding its approach to the metal center and favoring a specific reaction pathway. This level of control is crucial for achieving high selectivity in complex catalytic cycles.
Strategic Research Applications of Thiourea Scaffolds in Organic Synthesis
The Role of Thiourea (B124793) as a Privileged Scaffold in Synthetic Organic Chemistry
Thiourea and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry and organic synthesis. nih.gov This status is attributed to their structural features, which allow them to form stable hydrogen bonds with biological targets like enzymes and receptors, leading to a wide spectrum of therapeutic and pharmacological properties. nih.govnih.gov The thiourea moiety is a common framework in compounds with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory agents. mdpi.commdpi.com
The specific compound, UREA (B33335), 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- , combines the versatile thiourea core with key functional groups that enhance its utility. The presence of the electron-withdrawing p-tolylsulfonyl group significantly influences the electronic properties of the thiourea nitrogen atoms, affecting their nucleophilicity and the acidity of the N-H protons. This modulation is crucial for its reactivity and interaction with other molecules. The phenyl and tolyl groups provide steric bulk and lipophilicity, which can be fine-tuned to optimize interactions with specific targets or to control solubility and other physical properties. The synthesis of such sulfonylated urea and thiourea derivatives is a subject of interest for developing new chemical entities with potential biological activity. jsynthchem.com
Building Block Utility for the Construction of Complex Organic Molecules
Thiourea derivatives are exceptionally versatile intermediates for the synthesis of a wide array of heterocyclic compounds. researchgate.netmdpi.comnih.gov The thiourea core contains the requisite N-C-S atomic sequence to serve as a precursor for constructing various five- and six-membered rings that are prevalent in pharmaceuticals and functional materials.
As a 1,3-disubstituted thiourea, UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- can be employed as a key building block in cyclization reactions. The reaction of 1,3-disubstituted thioureas with various bifunctional reagents leads to the formation of important heterocyclic systems. researchgate.net For instance, reactions with α-haloketones or related reagents can yield thiazole (B1198619) derivatives, while reactions with chloroacetyl chloride can produce 2-imino-4-thiazolidinones. researchgate.netresearchgate.net In these syntheses, the phenyl and p-tolylsulfonyl substituents of the original thiourea become integral parts of the final heterocyclic structure, directly influencing its chemical and biological properties. The use of tosylated precursors is a known strategy for accessing novel heterocyclic systems. researchgate.net
Below is a table summarizing the utility of the 1,3-disubstituted thiourea scaffold as a precursor for various complex organic molecules.
| Precursor Scaffold | Reagent | Resulting Heterocyclic System | Potential Application |
| 1,3-Disubstituted Thiourea | α-Halo Ketones/Esters | Substituted Thiazoles | Medicinal Chemistry, Dyes |
| 1,3-Disubstituted Thiourea | Chloroacetyl Chloride | 2-Imino-4-thiazolidinones | Pharmaceuticals, Agrochemicals |
| 1,3-Disubstituted Thiourea | Epichlorohydrin | 1,3-Thiazolidin-2-imines | Synthetic Intermediates |
| 1,3-Disubstituted Thiourea | Malonic Acid/Derivatives | Thiobarbituric Acids | CNS Drugs, Analytical Reagents |
| o-Aryl Thioureas | Desulfurizing Agents | Benzimidazoles, Benzoxazoles | Bioactive Compounds |
This table illustrates common synthetic routes using the general 1,3-disubstituted thiourea scaffold, which is directly applicable to UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-.
Derivatization Strategies for Advanced Materials Research (e.g., in polymers, composites)
The unique structural and electronic properties of thiourea derivatives also make them attractive candidates for applications in materials science. ontosight.ai Thioureas are known components in the synthesis of polymers and can act as corrosion inhibitors and antioxidants. analis.com.my The ability of the sulfur and nitrogen atoms in the thiourea moiety to coordinate with a wide range of metal centers allows for the formation of stable metal complexes and semi-organic materials. mdpi.comanalis.com.my
UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- offers multiple sites for derivatization to create novel monomers or functional additives for advanced materials.
Aromatic Ring Functionalization: The phenyl and p-tolyl groups can undergo electrophilic substitution reactions (e.g., nitration, halogenation, acylation). The resulting functional groups can then be modified further. For example, a nitro group can be reduced to an amine, which can then be used to incorporate the molecule into a polymer backbone, such as in polyamides or polyimides.
Coordination Chemistry: The thiocarbonyl sulfur atom is a soft donor and can readily coordinate with heavy metal ions. This property can be exploited to create metal-containing polymers or composites with specific catalytic, optical, or electronic properties. It also suggests potential use in sensors for detecting metal ions. analis.com.mynih.gov
Polymer Additives: The compound itself could be blended into polymer matrices to impart specific properties. The sulfonyl group and thiourea core might enhance thermal stability or act as flame retardants. The aromatic nature of the substituents could improve the refractive index of optical polymers.
The following table outlines potential derivatization strategies for UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)- and their applications in materials research.
| Derivatization Strategy | Target Site(s) | Resulting Functionality | Potential Application in Materials |
| Electrophilic Aromatic Substitution | Phenyl and p-tolyl rings | -NO₂, -Br, -COR | Intermediate for polymerizable groups |
| Reduction of Nitro Group | Substituted aromatic rings | -NH₂ | Monomer for polyamides, polyurethanes |
| Metal Coordination | Thiocarbonyl Sulfur (S) | Metal-organic complexes | Catalysts, sensors, functional fillers |
| Grafting Polymerizable Groups | Functionalized aromatic rings | Acrylate, methacrylate, vinyl | Crosslinkers, functional monomers |
This table presents hypothetical but chemically feasible derivatization strategies based on the known reactivity of the functional groups present in UREA, 1-PHENYL-2-THIO-3-(p-TOLYLSULFONYL)-.
Future Research Perspectives and Emerging Areas
Elucidation of Remaining Knowledge Gaps in Reaction Mechanisms and Intermolecular Interactions
A thorough understanding of the reaction mechanisms and intermolecular forces governing the behavior of N-sulfonylthioureas is crucial for their rational design and application. Future research should aim to address the following knowledge gaps:
Tautomerism and Rotational Isomerism: The thiourea (B124793) backbone can exhibit thione-thiol tautomerism and restricted rotation around the C-N bonds. The influence of the bulky and electron-withdrawing p-tolylsulfonyl group on these equilibria is a key area for investigation. Understanding the predominant tautomeric and conformational forms in different environments is essential for predicting reactivity and biological activity.
Hydrogen Bonding and Supramolecular Assembly: The N-H protons of the thiourea moiety are excellent hydrogen bond donors, while the sulfur and oxygen atoms of the thiocarbonyl and sulfonyl groups, respectively, can act as hydrogen bond acceptors. mdpi.com Elucidating the preferred hydrogen bonding motifs and how they lead to the formation of supramolecular structures in the solid state and in solution is a significant research goal. These interactions are fundamental to crystal engineering and their role in molecular recognition at biological targets.
Reaction Pathways: The reaction mechanisms of N-sulfonylthioureas are not fully understood. For instance, in nucleophilic substitution reactions, the role of the sulfonyl group in activating or deactivating the thiourea moiety needs systematic investigation. Kinetic studies, coupled with computational modeling, can provide valuable insights into the transition states and intermediates involved in their various chemical transformations. researchgate.netbibliotekanauki.pl A deeper understanding of these pathways is critical for optimizing existing synthetic routes and discovering new reactions.
Development of Novel Computational Methodologies for Predictive Design
Computational chemistry offers powerful tools for the predictive design of novel N-sulfonylthiourea derivatives with tailored properties. researchgate.net Future efforts in this area should focus on the development and application of advanced computational methodologies.
Quantum Chemical Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT), can be employed to accurately predict molecular geometries, electronic structures, and spectroscopic properties. tjnpr.org These calculations can help in understanding the fundamental aspects of bonding, reactivity, and intermolecular interactions. For instance, DFT can be used to calculate the relative energies of different tautomers and conformers, providing insights into their populations at equilibrium.
Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are invaluable for predicting the binding modes and affinities of N-sulfonylthiourea derivatives to biological targets. mdpi.com These simulations can guide the design of new compounds with improved potency and selectivity. Future work could involve the development of more accurate scoring functions and force fields specifically parameterized for sulfur- and sulfonyl-containing compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By developing robust QSAR models for N-sulfonylthioureas, it would be possible to predict the activity of newly designed molecules, thereby accelerating the drug discovery process.
| Computational Method | Application in N-Sulfonylthiourea Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Molecular geometry, vibrational frequencies, reaction energies |
| Molecular Docking | Prediction of binding to biological targets | Binding affinity, interaction modes |
| Molecular Dynamics (MD) | Simulation of conformational changes and binding stability | Free energy of binding, dynamic behavior in solution |
| QSAR | Correlation of chemical structure with biological activity | Predictive models for activity and toxicity |
Exploration of New Synthetic Pathways and Sustainable Chemical Transformations
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Research in this area for N-sulfonylthioureas should focus on novel synthetic strategies and sustainable transformations.
Novel Synthetic Routes: Traditional methods for the synthesis of thioureas often involve the use of hazardous reagents like isothiocyanates. nih.gov Exploring new synthetic pathways that avoid such reagents is a key objective. For example, one-pot multicomponent reactions could provide a more efficient and atom-economical route to complex N-sulfonylthiourea derivatives. nih.gov The development of catalytic methods for the synthesis of these compounds is also a promising area of research.
Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthesis of N-sulfonylthioureas. youtube.commdpi.com This includes the use of renewable starting materials, environmentally benign solvents such as water or ionic liquids, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation). nih.govmdpi.com The development of catalytic systems that can operate under mild conditions and be easily recycled would be a significant advancement. Recent advancements in the synthesis of sulfonyl fluorides from thiols and disulfides using safe and cost-effective methods highlight the potential for greener synthetic protocols. osaka-u.ac.jpeurekalert.org
Sustainable Transformations: Beyond synthesis, the development of sustainable chemical transformations utilizing N-sulfonylthioureas as catalysts or synthons is an emerging area. The unique properties of the N-sulfonylthiourea moiety could be harnessed to promote various organic reactions in a sustainable manner.
Advanced Characterization Techniques for Real-Time Mechanistic Insights
To gain a deeper understanding of the reaction mechanisms and dynamic behavior of N-sulfonylthioureas, the application of advanced characterization techniques is essential.
In-situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products during a chemical reaction. mt.com This data is invaluable for elucidating reaction kinetics and mechanisms.
Mass Spectrometry: Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), can be used to identify and characterize transient intermediates in complex reaction mixtures. orientjchem.org This information can provide direct evidence for proposed reaction pathways.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules in the solid state. mdpi.com For N-sulfonylthioureas, this technique can provide precise information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding their physical and chemical properties.
| Characterization Technique | Information Gained | Application to N-Sulfonylthioureas |
| In-situ FTIR/Raman/NMR | Real-time monitoring of reaction progress | Kinetic and mechanistic studies of synthesis and reactions |
| Advanced Mass Spectrometry | Identification of reaction intermediates | Elucidation of complex reaction pathways |
| Single-Crystal X-ray Diffraction | Determination of 3D molecular structure | Analysis of conformation and intermolecular interactions |
Q & A
Q. How can researchers ensure their findings align with existing scientific knowledge on sulfonylurea derivatives?
- Methodology :
- Systematic literature review : Use tools like SciFinder or Reaxys to map prior SAR studies, focusing on patents and peer-reviewed journals.
- Theoretical triangulation : Cross-reference results with mechanistic studies of structurally related compounds (e.g., tolazamide, a sulfonylurea antidiabetic agent) to identify conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
